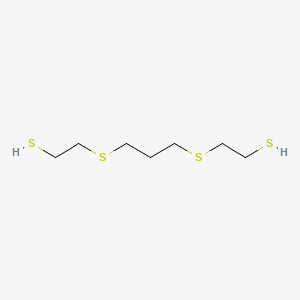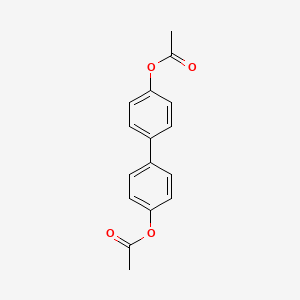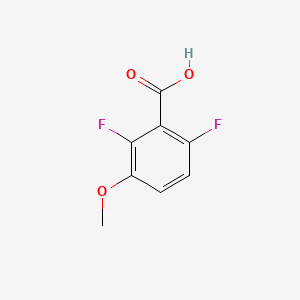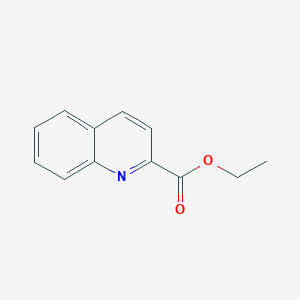
Ethyl quinoline-2-carboxylate
概要
説明
Ethyl quinoline-2-carboxylate (EQC) is an organic compound belonging to the quinoline family of compounds. It is a colorless liquid with a pungent odor and a boiling point of 164 °C. EQC is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in a variety of scientific research applications, including the study of biochemistry and physiology.
科学的研究の応用
Synthesis and Material Science
- Ethyl quinoline-2-carboxylate derivatives are synthesized using a variety of methods, one of which involves the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, leading to the formation of quinoline structures (Mortén, Hennum, & Bonge-Hansen, 2015). Another method includes the synthesis of fluorescent ethyl quinoline-2-carboxylates for potential application in liquid crystal displays, highlighting their relevance in material science (Bojinov & Grabchev, 2003).
Biological and Medicinal Applications
- The synthesis of novel quinoline derivatives, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, has been explored for their potential biological activities, including anti-tubercular and anti-bacterial effects, indicating their significance in medicinal chemistry (Li et al., 2019).
Optical and Electronic Applications
- Quinoline carboxylates have also been investigated for their optical properties. For instance, ethyl quinoline-5-carboxylate derivatives have been used in the design and fabrication of organic photodiodes, demonstrating their applicability in electronic and optical devices (Elkanzi et al., 2020).
作用機序
Target of Action
Ethyl quinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have a variety of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmacological activities .
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl quinoline-2-carboxylate, like other quinoline derivatives, plays a significant role in biochemical reactions
Cellular Effects
Quinoline derivatives have been shown to have a broad range of activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
ethyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYTBYNBYNZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329610 | |
| Record name | ethyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4491-33-2 | |
| Record name | ethyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl quinoline-2-carboxylate in the synthesis of C-nor-4,6-Secocamptothecin?
A1: this compound serves as a crucial starting material in the synthesis of C-nor-4,6-Secocamptothecin (2) and its related compounds. [, ] These compounds are analogs of camptothecin (1), a naturally occurring alkaloid with notable antitumor activity. The synthesis process, as described in the research, involves a series of reactions starting from this compound to construct the core structure of these camptothecin analogs.
Q2: Beyond C-nor-4,6-Secocamptothecin, what other camptothecin-related compounds can be synthesized using this compound?
A2: The research highlights the successful synthesis of 6-(2-pyridinyl)-1H-pyrano[3,4-c] pyridine-3,8(4H,7H)-dione derivatives (5 and 6) using this compound as a starting point. [, ] These derivatives specifically retain the B, D, and E ring structures found in camptothecin (1), showcasing the versatility of this compound in creating diverse camptothecin-like molecules for further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
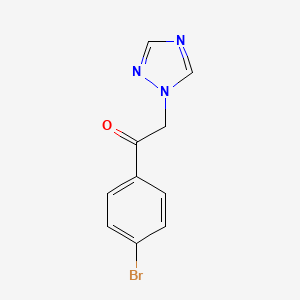


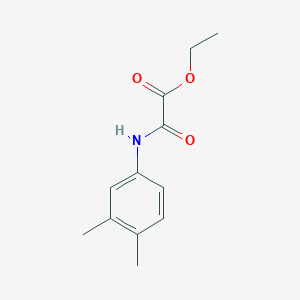
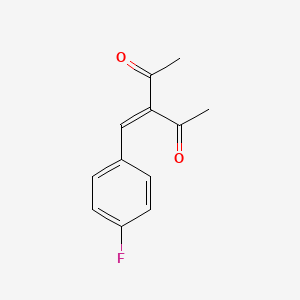

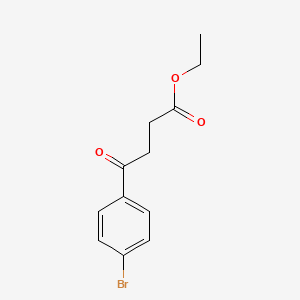
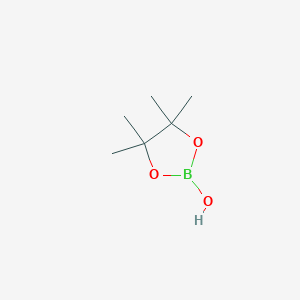
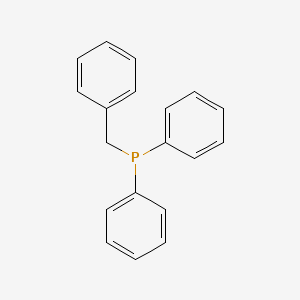
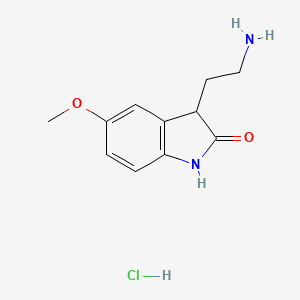
![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)
